Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)
CAS No.:
Cat. No.: VC16516836
Molecular Formula: C32H55Cl2N2OPRuS
Molecular Weight: 718.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H55Cl2N2OPRuS |
|---|---|
| Molecular Weight | 718.8 g/mol |
| IUPAC Name | dichlororuthenium;2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine;tricyclohexylphosphane |
| Standard InChI | InChI=1S/C18H33P.C14H22N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16;;;/h16-18H,1-15H2;1-5,15H,6-13H2;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | YHMTZAGKFFQEKX-UHFFFAOYSA-L |
| Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1COCCN1CCNCCSC2=CC=CC=C2.Cl[Ru]Cl |
Introduction
Structural Composition and Coordination Geometry
The ruthenium(II) center in this complex adopts a distorted octahedral geometry, as inferred from related tricyclohexylphosphine-ruthenium systems . The primary ligands include:
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Two chloride ions occupying axial positions.
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Tricyclohexylphosphine (PCy₃) providing strong σ-donor and weak π-acceptor properties.
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A bidentate ligand with:
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A phenylthioethyl group coordinating via sulfur (κS).
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A 4-morpholineethanamine moiety binding through two nitrogen atoms (κNN1 and κN1).
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X-ray crystallographic studies of analogous complexes, such as (PCy₃)(py)₂(Cl)₂Ru=CHCH=CPh₂, reveal elongated Ru–N bonds (2.15–2.29 Å) when nitrogen donors are positioned trans to bulky ligands . Similar distortions are expected in this compound due to steric interactions between PCy₃ and the morpholineethanamine group.
Synthesis and Ligand Exchange Dynamics
Synthetic Routes
The compound is synthesized via a ligand substitution reaction starting from a ruthenium dichloride precursor. A plausible pathway involves:
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Subsequent displacement of one PCy₃ ligand by the bidentate N-[2-(phenylthio)ethyl]-4-morpholineethanamine under inert conditions.
The reaction proceeds in anhydrous solvents (e.g., dichloromethane or toluene) at elevated temperatures (60–80°C), with yields optimized by controlling the stoichiometry of the bidentate ligand .
Ligand Substitution Equilibria
Like other Ru–PCy₃ complexes, this compound exhibits dynamic ligand exchange behavior. For example, in the presence of stronger field ligands (e.g., CO or pyridine), the morpholineethanamine group may dissociate, forming intermediates such as RuCl₂(PCy₃)(CO)₂ . Equilibrium constants for these processes depend on solvent polarity and temperature, as observed in six-coordinate Ru–pyridine analogs .
Spectroscopic and Crystallographic Characterization
NMR Spectroscopy
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¹H NMR: Signals for the morpholine ring protons appear as multiplet resonances at δ 2.4–3.1 ppm, while phenylthioethyl aromatic protons resonate at δ 6.8–7.4 ppm .
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³¹P NMR: A singlet near δ 45 ppm confirms the presence of PCy₃, consistent with its electronic environment in related complexes .
X-ray Diffraction Analysis
Although no direct crystallographic data exists for this specific compound, structural analogs provide critical insights:
| Parameter | Value (Å) | Source Compound |
|---|---|---|
| Ru–Cl bond length | 2.38–2.40 | RuCl₂(PCy₃)(py)₂ |
| Ru–S bond length | 2.30–2.35 | Ru–thioether complexes |
| Ru–N (morpholine) | 2.10–2.25 | Ru–N-donor complexes |
The Ru–S bond is shorter than Ru–N bonds due to sulfur’s stronger π-donor capacity, while steric bulk from PCy₃ lengthens trans bonds by ~0.13 Å .
Comparative Analysis with Triphenylphosphine Analogs
Replacing PPh₃ with PCy₃ alters the compound’s properties significantly:
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